1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling of the Rings: The pyrazole and thiadiazole rings are then coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative is reacted with the coupled pyrazole-thiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing leaving groups.
Scientific Research Applications
1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent for treating infections caused by bacteria and fungi.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with microbial enzymes and proteins. The compound inhibits the activity of key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial cell function and ultimately cell death. The molecular targets include enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide: Another positional isomer with the carboxamide group at a different position.
1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-2-carboxamide: Positional isomer with the carboxamide group at the 2-position.
Uniqueness
1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit key microbial enzymes makes it a promising candidate for the development of new antimicrobial agents.
Properties
IUPAC Name |
2-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c1-18-9(4-7-14-18)10(19)15-12-17-16-11(20-12)8-2-5-13-6-3-8/h2-7H,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRBANIGRCUDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.